1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea -

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea

Catalog Number: EVT-5629173
CAS Number:
Molecular Formula: C14H18F2N2O2
Molecular Weight: 284.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is a hexahydroquinoline derivative characterized by the presence of a difluoromethoxyphenyl group. [] The research primarily focuses on its crystal structure and intermolecular interactions.

tert-Butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound is another hexahydroquinoline derivative, also possessing a difluoromethoxyphenyl substituent. [] Its crystal structure and hydrogen bonding patterns are central to the research.

Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound belongs to the same hexahydroquinoline class as the previous two, distinguished by a methyl ester group. [] It also features the difluoromethoxyphenyl group and is studied for its crystal packing and intermolecular interactions.

Isopropyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This is another hexahydroquinoline derivative with a difluoromethoxyphenyl substituent and an isopropyl ester group. [] The research focuses on its crystal structure and intermolecular interactions.

tert-Butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This hexahydroquinoline compound, featuring the difluoromethoxyphenyl substituent and a tert-butyl ester group, has been investigated for its crystal structure and intermolecular interactions. []

1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound is a triazole derivative containing a difluoromethoxyphenyl group. [] It was investigated for its crystal structure and conformation.

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This is another triazole derivative, also featuring a difluoromethoxyphenyl group. [] The study highlights its conformational analysis and intermolecular interactions.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: This compound, known as AC220, is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It displays good oral pharmacokinetic properties and is under investigation for treating AML.

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] Its potential application lies in treating VEGFR-2-mediated diseases.
  • Compound Description: PCTB and its derivatives, including 4-Cl-PCTB and 4-CF3-PCTB, are being investigated for their potential as cytotoxic agents. [] These compounds exhibit anticancer activity, particularly against HeLa cells, by inhibiting Checkpoint Kinase-1 (CHK1).
  • Compound Description: The enantiomers of this compound are derivatives of the β1-adrenoceptor antagonist ICI 89,406. [] The (R)-isomer displays greater β1-selectivity but lower affinity compared to the (S)-enantiomer. These compounds are being evaluated as potential radioligands for imaging myocardial β1-adrenoceptors using positron emission tomography (PET).

N-(4-Acetyl­phenyl)-N′-[(4-sydnon-3-yl)­phenyl]­urea

  • Compound Description: This compound is notable for its sydnone ring system and its intermolecular hydrogen bonding patterns in the solid state. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea tosylate

  • Compound Description: This compound is an arylurea derivative identified as a potent RAF kinase inhibitor. [] It shows promise as a therapeutic agent in the treatment of RAF kinase-mediated diseases, particularly cancer.

N- (4-hydroxy-4-methyl-cyclohexyl) -4-phenyl-benzenesulfonamide

  • Compound Description: This compound, a substituted N-(4-hydroxy-4-methyl-cyclohexyl) benzenesulfonamide, exhibits potential therapeutic applications in treating inflammatory and autoimmune disorders. [] It may be beneficial for conditions involving inflammation, joint destruction, bone loss, and immune system dysregulation.

N- (4-hydroxy-4-methyl-cyclohexyl) -4- (2-pyridyl) benzenesulfonamide

  • Compound Description: This compound is another substituted N- (4-hydroxy-4-methyl-cyclohexyl) benzenesulfonamide derivative, structurally similar to the previous compound. [] Like its analog, it exhibits potential therapeutic applications in managing inflammatory and autoimmune diseases.
  • Compound Description: This compound is a thiazole derivative synthesized from 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. [] It has exhibited promising antifungal and antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans.

N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea

  • Compound Description: This compound is characterized by a 2,3-dihydro-1H-indene ring system. [] The research focuses on its crystal structure and the observed intra- and intermolecular hydrogen bonding interactions.

N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea

  • Compound Description: This compound features two phenyl rings connected by a urea bridge. [] The research highlights its crystal structure, including the presence of intra- and intermolecular hydrogen bonding interactions.

6-Methyl-2- oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

  • Compound Description: These are Biginelli dihydropyrimidine derivatives synthesized using 3-oxo-N-(4-(piperidin-1-yl) phenyl) butanamide as a key building block. [] These compounds have shown promising antimicrobial, antifungal, and antimalarial activities.

N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide

  • Compound Description: This compound is a tripeptoid derivative synthesized using a multicomponent Ugi reaction involving 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid. []

N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylurea and its derivatives

  • Compound Description: This group of compounds includes N-[4- (4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxy phenyl-1, 3-thiazol-2-yl)-N'-(4-bromophenyl) urea, which exhibit potent anti-inflammatory activity, potentially targeting the p38 kinase pathway. []

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: This compound is a butenolide derivative, and its structure and conformational properties are the subject of investigation. []

4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: This is another butenolide derivative with structural variations compared to the previous compound. [] The research primarily explores its conformational characteristics.

N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

  • Compound Description: This compound features a cyclohexyl ring in a chair conformation and participates in intermolecular hydrogen bonding interactions within its crystal structure. []
  • Compound Description: This asymmetric amidine compound, prepared via a one-pot reaction, has a cyclohexyl group attached to the amino nitrogen. [] Its structure and crystal packing, influenced by N—H⋯N hydrogen bonds, are studied in the research.

N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea

  • Compound Description: This compound is a key intermediate in the synthesis of the antitumor agent sorafenib. []

N-{4-[4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N'-arylureas

  • Compound Description: This group of compounds, synthesized from 2-substituted 2-(4-aminophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes and aryl isocyanates, exhibit cytotoxic activity against tumor cells. []
  • Compound Description: These derivatives, incorporating various hydrogen bondable moieties like 4-hydroxymethylpiperidinyl, trimethoxyphenyloxy, and 4-hydroxyethylpiperazine, exhibit broad-spectrum antiproliferative activity against various human cancer cell lines. [, ]
  • Compound Description: This compound is a temperature-sensitive sensitizer synthesized from N [(3 hydroxy phenyl) carbamoyl] 4 methyl benzenesulfonamides. [] The synthesis achieves a high product yield of over 98%.

1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea

  • Compound Description: This compound is characterized by a dihedral angle between the dimethylurea and phenyl group planes. [] Its crystal structure reveals intermolecular hydrogen bonding interactions, forming chains of molecules.

trans‐3,4‐dichloro‐N‐[[1‐(dimethylamino)‐4‐phenylcyclohexyl]methyl]‐benzamide (AP01; 4‐phenyl‐AH‐7921)

  • Compound Description: AP01, a synthetic opioid analog of AH-7921, exhibits high affinity for μ‐opioid and κ‐opioid receptors. [] It also shows significant affinity for the serotonin transporter. AP01 displays antinociceptive properties in animal models.

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid with potent analgesic properties, displaying a higher potency compared to morphine in animal studies. [] This compound exhibits a strong binding affinity for the μ-opioid receptor.

N-{4-[6-nitro-1,3-dione-1H-benz[de] isoquinolin-2(3H)-yl)phenyl}-N′-phenylurea

  • Compound Description: This fluorescent sensor molecule utilizes a naphthalene imide moiety for fluorescence and a urea group for anion recognition. [] It demonstrates selectivity in recognizing fluoride ions.
  • Compound Description: This sulfonamide derivative, incorporating a cyclohexyl group, is investigated for its potential antibacterial properties. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is an orally active, multi-targeted receptor tyrosine kinase inhibitor designed to target the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families. [, ] It demonstrates antitumor activity in various preclinical models.

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

  • Compound Description: SCH 79687 is an orally active histamine H3-receptor antagonist. [] It displays high affinity for H3 receptors and exhibits decongestant activity in combination with H1 antagonists, offering potential therapeutic benefits in treating nasal congestion.

α-Phenyl-N-cyclohexyl Nitrones

  • Compound Description: These nitrones, including α-phenyl-N-cyclohexyl nitrone and its tert-butyl ester, are designed to possess lipophilicity due to the cyclohexyl ring, high reactivity attributed to the nitronyl group, and stability in their spin adduct forms. [] They are investigated for their spin trapping abilities.

Properties

Product Name

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea

IUPAC Name

1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H18F2N2O2/c15-13(16)20-12-8-6-11(7-9-12)18-14(19)17-10-4-2-1-3-5-10/h6-10,13H,1-5H2,(H2,17,18,19)

InChI Key

BYVZQRGKHGPRIJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)F

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.